Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
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Description
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biological Activity
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the Biginelli reaction. This reaction typically involves the condensation of aryl aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a Lewis acid catalyst. The resulting compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity .
Antioxidant Activity
One of the prominent biological activities of this compound is its antioxidant properties. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. For instance, compounds synthesized from this core structure showed promising results in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating their potential as antioxidants .
Antimicrobial Activity
Research has indicated that ethyl 6-methyl-4-oxo derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. A study highlighted that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For example, certain derivatives have been shown to affect cell cycle progression in human cancer cell lines, leading to increased rates of cell death .
Case Studies
- Antioxidant Screening : A series of ethyl 6-methyl derivatives were screened for antioxidant activity using DPPH and ABTS assays. The results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a study assessing antimicrobial activity against clinical isolates, several derivatives demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : The cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) were evaluated using MTT assays. Results showed that certain compounds led to a significant reduction in cell viability at low micromolar concentrations.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-10(14)6-5(2)16-9-7(6)8(13)11-4-12-9/h4H,3H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMZKPGQSMMFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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